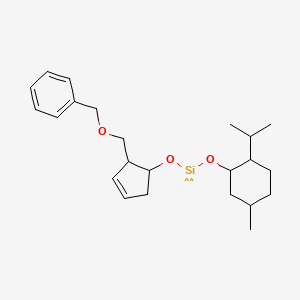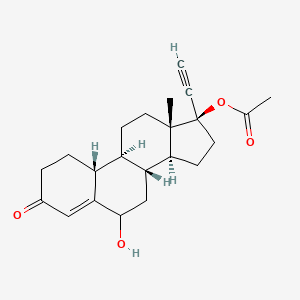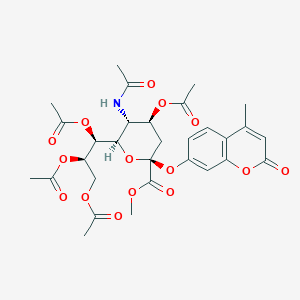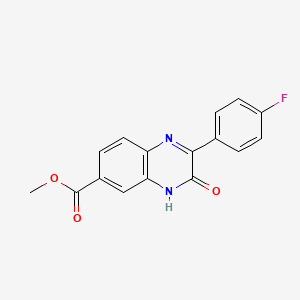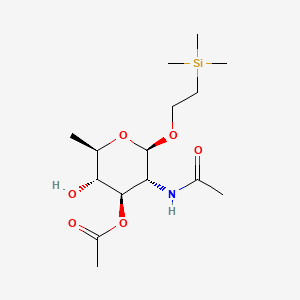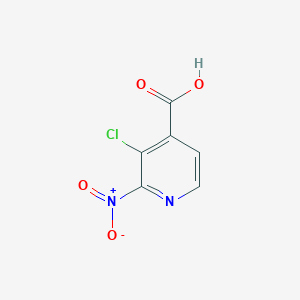
(2R,3R,11bR)-rel-9-deMe-DTBZ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,11bR)-dihydrotetrabenazine involves the selective reduction of tetrabenazine. One common method employs borane or various borane complexes to achieve three-dimensional selective reduction under low temperatures. This method significantly improves the chemical yield and stereoselectivity of the reduction reaction, making it suitable for industrial production .
Industrial Production Methods
For industrial production, the preparation method avoids the need for column chromatography purification, which is often cumbersome. Instead, the process involves the reduction of (3R,11bR)-tetrabenazine using borane complexes, followed by crystallization to obtain high-purity (2R,3R,11bR)-dihydrotetrabenazine .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,11bR)-dihydrotetrabenazine undergoes several types of chemical reactions, including:
Reduction: The primary reaction used in its synthesis.
Oxidation: Can be oxidized under specific conditions to form various derivatives.
Substitution: Undergoes substitution reactions to form different analogs.
Common Reagents and Conditions
Reduction: Borane or borane complexes under low temperatures.
Oxidation: Various oxidizing agents can be used depending on the desired product.
Substitution: Typically involves nucleophilic reagents under controlled conditions.
Major Products Formed
The major product formed from the reduction of tetrabenazine is (2R,3R,11bR)-dihydrotetrabenazine. Other derivatives can be formed through subsequent oxidation or substitution reactions .
Aplicaciones Científicas De Investigación
(2R,3R,11bR)-dihydrotetrabenazine has several scientific research applications:
Pharmacology: Investigated for its potential as a therapeutic agent in treating conditions like Huntington’s disease and tardive dyskinesia.
Biochemistry: Used to study the mechanisms of neurotransmitter transport and release.
Industrial Applications: Potential use in the development of new drugs targeting VMAT2.
Mecanismo De Acción
The primary mechanism of action of (2R,3R,11bR)-dihydrotetrabenazine involves the inhibition of VMAT2. By binding to VMAT2, the compound prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm. This results in decreased levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabenazine: The parent compound, known for its VMAT2 inhibitory activity.
Valbenazine: Another VMAT2 inhibitor used in the treatment of tardive dyskinesia.
Fluorotetrabenazine: A fluorinated analog used in imaging studies.
Uniqueness
(2R,3R,11bR)-dihydrotetrabenazine is unique due to its high stereoselectivity and potency as a VMAT2 inhibitor. It has a higher affinity for VMAT2 compared to its other enantiomers and related compounds, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C18H27NO3 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(9R,10R,11aR)-9-butan-2-yl-2-methoxy-6,8,9,10,11,11a-hexahydro-4H-benzo[a]quinolizine-3,10-diol |
InChI |
InChI=1S/C18H27NO3/c1-4-11(2)13-7-12-5-6-19-10-17(21)18(22-3)9-15(19)14(12)8-16(13)20/h5,9,11,13-14,16,20-21H,4,6-8,10H2,1-3H3/t11?,13-,14-,16-/m1/s1 |
Clave InChI |
TYGGBPRDVKGUMR-IIIYTMRASA-N |
SMILES isomérico |
CCC(C)[C@H]1CC2=CCN3CC(=C(C=C3[C@@H]2C[C@H]1O)OC)O |
SMILES canónico |
CCC(C)C1CC2=CCN3CC(=C(C=C3C2CC1O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)
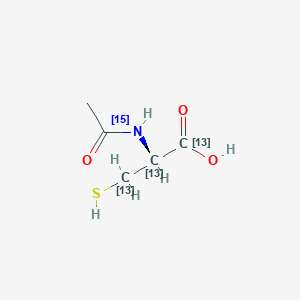
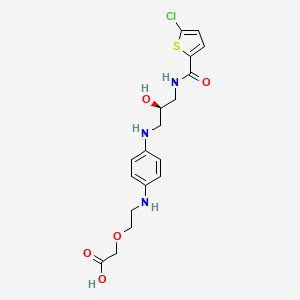
![acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13842478.png)
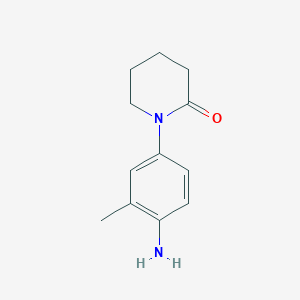
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
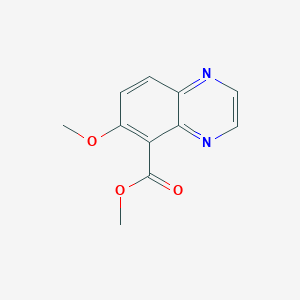
![4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)
